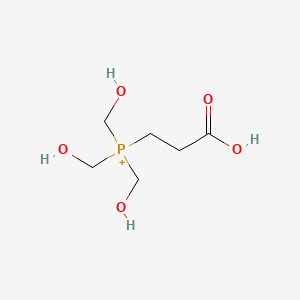
2-Carboxyethyl-tris(hydroxymethyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Carboxyethyl-tris(hydroxymethyl)phosphanium is a chemical compound with the molecular formula C6H13O5P It is known for its unique structure, which includes a phosphonium group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxyethyl-tris(hydroxymethyl)phosphanium typically involves the reaction of tris(hydroxymethyl)phosphine with acrylonitrile, followed by hydrolysis. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Carboxyethyl-tris(hydroxymethyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonate derivatives.
Reduction: It can be reduced to yield phosphine derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various phosphonate and phosphine derivatives, which have their own unique properties and applications.
Applications De Recherche Scientifique
2-Carboxyethyl-tris(hydroxymethyl)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical processes and as a probe in molecular biology experiments.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which 2-Carboxyethyl-tris(hydroxymethyl)phosphanium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group plays a crucial role in these interactions, facilitating the binding and subsequent biochemical reactions. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(hydroxymethyl)phosphine: A related compound with similar functional groups but different reactivity.
Phosphonoacetic acid: Another compound with a phosphonate group, used in different applications.
Phosphonopropionic acid: Similar in structure but with distinct chemical properties.
Uniqueness
2-Carboxyethyl-tris(hydroxymethyl)phosphanium is unique due to its combination of a phosphonium group with a propanoic acid backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H14O5P+ |
|---|---|
Poids moléculaire |
197.15 g/mol |
Nom IUPAC |
2-carboxyethyl-tris(hydroxymethyl)phosphanium |
InChI |
InChI=1S/C6H13O5P/c7-3-12(4-8,5-9)2-1-6(10)11/h7-9H,1-5H2/p+1 |
Clé InChI |
AWJWHBODZRSWCK-UHFFFAOYSA-O |
SMILES canonique |
C(C[P+](CO)(CO)CO)C(=O)O |
Synonymes |
eta-(tris(hydroxymethyl)phosphino)propionic acid THMPP acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


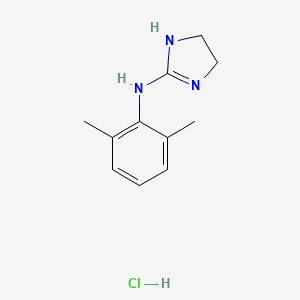


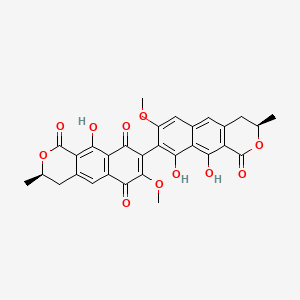
![(2Z)-2-[(dimethylamino)methylene]indan-1-one](/img/structure/B1231365.png)
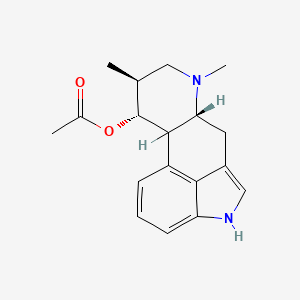
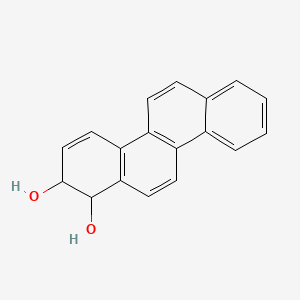
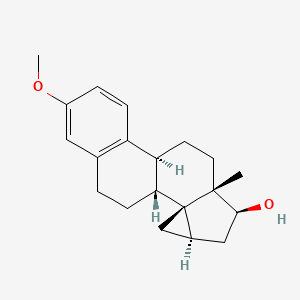
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide](/img/structure/B1231371.png)
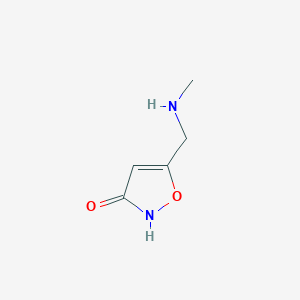
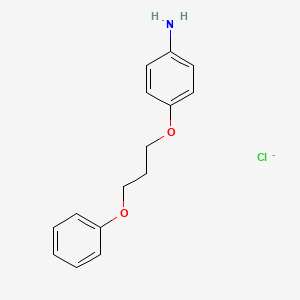
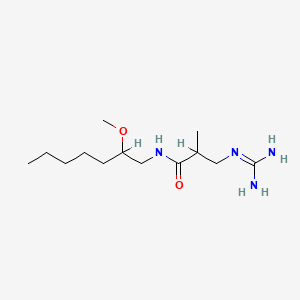
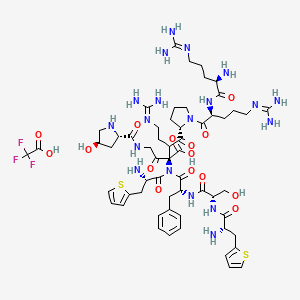
![2-[(5S,6R,7R,9R,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1231383.png)
